molecular formula C16H16N2OS2 B2414867 6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 588682-60-4

6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2414867
CAS No.: 588682-60-4
M. Wt: 316.44
InChI Key: IKXYRNSCOLECLT-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of an ethyl group at the 6-position, a phenylethyl group at the 3-position, and a sulfanyl group at the 2-position further defines its chemical structure.

Properties

IUPAC Name

6-ethyl-3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-2-12-10-13-14(21-12)17-16(20)18(15(13)19)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXYRNSCOLECLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Addition of the Sulfanyl Group: The sulfanyl group is typically introduced via a thiolation reaction using a thiol reagent, such as thiourea or a similar compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thieno[2,3-d]pyrimidine core, using reducing agents like sodium borohydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research into its pharmacological effects and potential as a drug candidate for various diseases is ongoing. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific applications in various industrial processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 2-amino-4-phenylthieno[2,3-d]pyrimidine and 2-methylthio-4-phenylthieno[2,3-d]pyrimidine.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring system but with a nitrogen atom in place of the sulfur atom. Examples include 2-amino-4-phenylpyrido[2,3-d]pyrimidine and 2-methylthio-4-phenylpyrido[2,3-d]pyrimidine.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogues

Biological Activity

6-Ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2OS2
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 588682-60-4

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the inhibition of key enzymes involved in cell proliferation and survival.
  • Antimicrobial Properties : Compounds within the thienopyrimidine family have demonstrated antimicrobial activity. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.
  • Neuroprotective Effects : Some derivatives have been shown to possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study evaluating the anticancer potential of thienopyrimidine derivatives found that compounds similar to 6-ethyl-3-(2-phenylethyl)-2-sulfanyl exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the neuroprotective effects of thienopyrimidine derivatives in a rat model of Parkinson’s disease. The study reported a significant reduction in neuroinflammation markers following treatment with the compound.

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